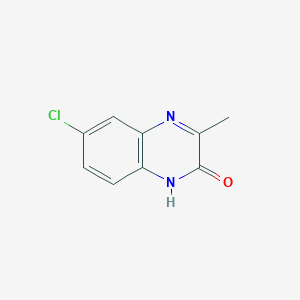

6-chloro-3-methyl-1H-quinoxalin-2-one

Description

Contextualization within Quinoxalinone Heterocyclic Chemistry

6-Chloro-3-methyl-1H-quinoxalin-2-one belongs to the quinoxalinone class of heterocyclic compounds. The core of this molecule is a quinoxalin-2-one ring system, which is a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyrazin-2-one ring. The defining features of this particular derivative are the presence of a chlorine atom at the 6th position of the benzene ring and a methyl group at the 3rd position of the pyrazinone ring.

The synthesis of quinoxalinone derivatives often involves the condensation of a substituted o-phenylenediamine (B120857) with an α-keto acid or its ester. sapub.org For this compound, a common synthetic approach would involve the reaction of 4-chloro-1,2-phenylenediamine with pyruvic acid or a pyruvate (B1213749) ester. This reaction typically proceeds via an initial nucleophilic attack of one of the amino groups on the keto-carbonyl carbon, followed by cyclization and dehydration to form the stable quinoxalinone ring.

The physicochemical properties of this compound are influenced by its substituents. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the aromatic system and influence its reactivity and biological interactions. The methyl group, on the other hand, is a small alkyl group that can impact the compound's solubility and steric profile.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 14003-45-1 |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)NC1=O |

Significance of Quinoxaline (B1680401) and Quinoxalinone Scaffolds in Advanced Organic and Medicinal Chemistry Research

The quinoxaline and quinoxalinone scaffolds are considered "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov The planar, aromatic nature of the quinoxaline ring system allows for various types of interactions with biological macromolecules, including π-π stacking and hydrogen bonding.

Derivatives of quinoxaline have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. sapub.orgnih.gov The versatility of the quinoxaline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

In the context of anticancer research, quinoxaline derivatives have been investigated for their ability to inhibit various enzymes and signaling pathways involved in cancer progression. nih.govekb.eg For instance, certain quinoxaline-based compounds have shown potent cytotoxic effects against a range of human cancer cell lines. nih.gov The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell growth and proliferation.

The following table highlights some of the key biological activities associated with the quinoxalinone scaffold, as reported in various research studies:

| Biological Activity | Description |

| Anticancer | Quinoxalinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of the lung, stomach, and colon. nih.govnih.gov |

| Antimicrobial | The quinoxalinone scaffold is a key component in the development of new antibacterial and antifungal agents. researchgate.netnih.gov |

| Antiviral | Certain quinoxaline derivatives have been investigated for their potential to inhibit viral replication, showing promise in the development of new antiviral therapies. nih.gov |

| Anti-inflammatory | The anti-inflammatory properties of some quinoxalinone compounds have been explored, suggesting their potential use in treating inflammatory conditions. |

The continued exploration of compounds like this compound and its analogues is crucial for the discovery of new therapeutic agents and for advancing our understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H3,(H,12,13) |

InChI Key |

SKXFBVBQJRFIQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Methyl 1h Quinoxalin 2 One and Its Derivatives

Classical Cyclocondensation Approaches to Quinoxalinone Synthesis

The formation of the quinoxalinone scaffold is often achieved through cyclocondensation reactions, which involve the joining of two molecules to form a ring structure. These methods are fundamental in heterocyclic chemistry and provide a direct route to the core structure of quinoxalinones.

Intramolecular Cyclization of N-Substituted Aromatic Diamines

Another classical approach to quinoxalinone synthesis involves the intramolecular cyclization of N-substituted aromatic diamines. sapub.org This method relies on the formation of a bond within a single molecule to create the heterocyclic ring. For instance, the cyclization of 2-dialkylamino-2′-halogenoacetanilides can proceed through intramolecular aromatic nucleophilic substitution to yield 3-oxoquinoxalinium salts, which can then lead to quinoxalin-2-ones after the elimination of an alkyl chloride. rsc.org Similarly, N-substituted anilines can be treated with o-phenylenediamine (B120857) in the presence of a catalyst to afford 2,3-disubstituted quinoxaline (B1680401) derivatives. sapub.org The synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines has been achieved through an intramolecular cyclization involving direct transition metal-free C-H functionalization. nih.gov

Regioselective Synthesis of Halogenated and Alkylated Quinoxalin-2-ones

Achieving specific substitution patterns on the quinoxalinone ring, such as the introduction of halogen and alkyl groups at defined positions, requires more controlled and often multi-step synthetic sequences. Regioselectivity is a critical aspect of these syntheses, ensuring the desired isomer is the predominant product.

Acylation, Nitration, Reduction, Cyclization, and Oxidation Sequences for 6-Chloro-1H-quinoxalin-2-one

An improved and regioselective synthesis of 6-chloro-1H-quinoxalin-2-one has been described starting from p-chloroaniline. researchgate.net This multi-step process involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions. researchgate.net A key step in this synthesis is the reaction of 5-chloro-2-nitro-phenylamine with chloroacetyl chloride to yield 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. sapub.org Subsequent reduction of the nitro group, followed by cyclization and oxidation, leads to the formation of the 6-chloro-1H-quinoxalin-2-one. sapub.orgresearchgate.net Another pathway involves the reduction of 6-chloro-2-quinoxalinol-4-oxide with hydrazine hydrate (B1144303) in the presence of a Raney nickel catalyst to produce 6-chloro-2-quinoxalinol with a high yield. prepchem.com

| Starting Material | Reaction Sequence | Product | Reference |

| p-Chloroaniline | Condensation, Nitration, Reduction, Cyclization, Oxidation | 6-Chloro-1H-quinoxalin-2-one | researchgate.net |

| 5-Chloro-2-nitro-phenylamine, Chloroacetyl chloride | Acylation, Reduction, Cyclization, Oxidation | 6-Chloro-1H-quinoxalin-2-one | sapub.org |

| 6-Chloro-2-quinoxalinol-4-oxide | Reduction with Hydrazine hydrate/Raney nickel | 6-Chloro-2-quinoxalinol | prepchem.com |

Investigation of Amino Protective Reagents in Nitration for Regiocontrol

In the synthesis of halogenated quinoxalinones, controlling the position of nitration is crucial for determining the final substitution pattern. The use of amino protective reagents can direct the nitration to a specific position on the aromatic ring. For the synthesis of 6-chloro-1H-quinoxalin-2-one, chloroacetyl chloride has been used as an amino protective reagent for the phenylamine starting material. researchgate.net This protection strategy influences the regioselectivity of the subsequent nitration step, ensuring the nitro group is introduced at the desired position to ultimately yield the 6-chloro substituted quinoxalinone. researchgate.net The study of such protective groups is essential for achieving good selectivity in the synthesis of these compounds. researchgate.net

Synthesis of 3-Methyl-1H-quinoxalin-2-ones via Specific Precursors

The introduction of a methyl group at the 3-position of the quinoxalin-2-one ring can be achieved through the use of specific precursors that contain the necessary methyl functionality. One common method involves the treatment of o-phenylenediamine with sodium pyruvate (B1213749) in acetic acid to prepare 3-methylquinoxalin-2(1H)-one. researchgate.net Another synthetic route involves the decomposition of (3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetic acid followed by cyclization in a basic medium to yield 3-methyl-1H-quinoxalin-2-one derivatives. sapub.org A more distinct approach is the refluxing of 3-azido-3-methyl-2-indolinone in xylene, which also affords 3-methyl-2(1H)-quinoxalinone. sapub.org

| Precursor(s) | Reagents/Conditions | Product | Reference |

| o-Phenylenediamine, Sodium pyruvate | Acetic acid | 3-Methylquinoxalin-2(1H)-one | researchgate.net |

| (3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetic acid | Basic medium | 3-Methyl-1H-quinoxalin-2-one derivatives | sapub.org |

| 3-Azido-3-methyl-2-indolinone | Xylene, Reflux | 3-Methyl-2(1H)-quinoxalinone | sapub.org |

Advanced Catalytic and Green Chemistry Synthetic Protocols

Recent advancements in organic synthesis have provided a suite of sophisticated methods for constructing the quinoxalinone core. These protocols often offer advantages over traditional methods by providing higher yields, milder reaction conditions, and reduced environmental impact. ijirt.org

Both metal-based and metal-free catalytic systems have been successfully employed in the synthesis of quinoxaline derivatives. While various metal catalysts have been reported, there is a growing interest in transition-metal-free synthesis to develop more eco-friendly and sustainable protocols. nih.gov

Organocatalysis has emerged as a powerful tool in this regard. For instance, Camphorsulfonic acid has been demonstrated as an efficient organocatalyst for the one-pot synthesis of quinoxaline derivatives. This method proceeds at ambient temperature in ethanol, a green solvent, and offers high yields and practical simplicity. ijrar.org Another example is the use of 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) as a novel organocatalyst for the one-pot synthesis of a wide variety of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds in water. benthamdirect.com Nitrilotris(methylenephosphonic acid) has also been utilized as an effective organocatalyst, affording quinoxaline products in high yields within a short reaction time. nih.gov The catalyst in this system also demonstrated recyclability and reusability. nih.gov

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Camphorsulfonic acid | 1,2-diamines and 1,2-dicarbonyl compounds | Ethanol | Ambient temperature, high yields, metal-free, recyclable catalyst | ijrar.org |

| 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) | o-phenylenediamines and 1,2-dicarbonyl compounds | Water | Green solvent, wide variety of derivatives | benthamdirect.com |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines and 1,2-carbonyl compounds | Not specified | High yields, short reaction time, recyclable and reusable catalyst | nih.gov |

A novel and efficient method for the synthesis of quinoxaline derivatives involves a tandem oxidative azidation/cyclization process. acs.org This strategy utilizes readily accessible N-arylenamines and trimethylsilyl azide (TMSN3) as starting materials. nih.govfigshare.comfigshare.com The reaction proceeds through two consecutive oxidative C–N bond-forming processes, facilitated by an oxidant such as (diacetoxyiodo)benzene. acs.orgnih.govfigshare.comfigshare.com This approach is notable for its mild and simple reaction conditions, making it suitable for practical synthesis. acs.orgnih.gov The proposed mechanism involves the initial oxidative azidation of the N-arylenamine to form a vinyl azide intermediate, followed by further oxidation and cyclization to yield the quinoxaline product. acs.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions and improving yields. benthamdirect.comresearchgate.net This technology has been successfully applied to the synthesis of quinoxaline derivatives, offering a rapid, greener, and safer alternative to conventional heating methods. e-journals.innih.gov In a typical microwave-assisted procedure, the condensation of diamines and dicarbonyl compounds is carried out in a solvent-free medium or in a minimal amount of a high-boiling solvent like DMSO. e-journals.in This approach often results in excellent yields (80-90%) within a very short reaction time (e.g., 3.5 minutes). e-journals.in The benefits of microwave-assisted synthesis include a cleaner reaction profile, easier work-up, and a significant reduction in reaction times from hours to minutes. e-journals.inudayton.edu

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Not specified | 62-65% | nih.gov |

| Microwave Irradiation (150 W) | 5 minutes | 92-97% | nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalinone derivatives to minimize environmental impact. ijirt.org This includes the use of green solvents, such as water and ionic liquids, and novel catalytic systems. ijirt.orgresearchgate.net

Supramolecular catalysis offers a biomimetic approach to organic synthesis. β-cyclodextrin, a supramolecular catalyst, has been used for the efficient and mild synthesis of indeno[1,2-b]quinoxaline derivatives in water or under solid-state conditions at room temperature. mdpi.com This method is environmentally friendly, and the catalyst can be recovered and reused without a significant loss of activity. mdpi.com The use of water as a solvent is a key feature of many green synthetic protocols for quinoxalines, often leading to high yields and eliminating the need for hazardous organic solvents. researchgate.net

Functional Group Interconversion Strategies for Quinoxalinone Derivatives

The synthesis of specific quinoxalinone derivatives often relies on the strategic interconversion of functional groups on a pre-existing quinoxaline core.

Conversion of Quinoxaline-2,3(1H,4H)-diones to 3-Chloroquinoxalin-2(1H)-ones

The transformation of quinoxaline-2,3(1H,4H)-diones into 3-chloroquinoxalin-2(1H)-ones is a key synthetic route that proceeds through a versatile intermediate, 2,3-dichloroquinoxaline (B139996). This process generally involves a two-step methodology: an initial exhaustive chlorination followed by a selective substitution or hydrolysis.

The first step involves the conversion of the quinoxaline-2,3-dione to 2,3-dichloroquinoxaline. This is typically achieved using standard chlorinating agents. For instance, the chlorination of quinoxaline-2,3-dione can be carried out with reagents such as thionyl chloride in the presence of dimethylformamide (DMF) or with phosphorus oxychloride (POCl3). nih.govresearchgate.net This reaction replaces both hydroxyl groups of the enol tautomer of the dione with chlorine atoms, yielding the highly reactive 2,3-dichloroquinoxaline intermediate.

This dichloro-intermediate serves as an excellent electrophilic substrate for subsequent nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net The chlorine atoms at the C2 and C3 positions can be selectively replaced, allowing for the synthesis of various mono- and disubstituted quinoxaline derivatives.

To obtain the target 3-chloroquinoxalin-2(1H)-one, a selective reaction at one of the chloro-positions is performed. One effective method is the controlled hydrolysis of 2,3-dichloroquinoxaline, which replaces one of the chlorine atoms with a hydroxyl group. This product then tautomerizes to the more stable amide form, yielding 3-chloroquinoxalin-2(1H)-one.

Alternatively, the high reactivity of 2,3-dichloroquinoxaline allows for selective reaction with various nucleophiles. For example, reacting it with an equimolar amount of a primary or secondary amine can lead to the formation of 2-(alkylamino)-3-chloroquinoxaline derivatives. nih.gov While this specific example leads to an amino-substituted product rather than the target quinoxalinone, it illustrates the principle of selective monosubstitution that underpins the conversion. By carefully choosing the nucleophile and controlling reaction conditions, one chlorine atom can be replaced while the other remains, which is the fundamental strategy for converting the dione into a mono-chloro quinoxalinone.

Table 1: Synthetic Pathway from Quinoxaline-2,3(1H,4H)-dione to 3-Chloroquinoxalin-2(1H)-one

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Quinoxaline-2,3(1H,4H)-dione | Thionyl chloride (SOCl₂)/DMF or Phosphorus oxychloride (POCl₃) | 2,3-Dichloroquinoxaline |

Chemical Reactivity and Transformations of 6 Chloro 3 Methyl 1h Quinoxalin 2 One and Quinoxalinone Scaffolds

Nucleophilic Substitution Reactions on the Quinoxalinone Ring

Nucleophilic substitution on the quinoxalinone ring itself is not common without prior activation. However, the hydroxyl group at the C2 position can be converted into a good leaving group, such as a chlorine atom, to facilitate nucleophilic attack. For instance, 3-methyl-2(1H)-quinoxalinone can be treated with phosphoryl chloride (POCl₃) to yield 2-chloro-3-methylquinoxaline (B189447). oup.com This chlorinated intermediate is now activated for nucleophilic substitution at the C2 position.

This activated intermediate can then react with various nucleophiles. Studies have shown that 2-chloro-3-methylquinoxaline reacts with aromatic amines in the presence of a base like anhydrous potassium carbonate and potassium iodide to form 2-arylamino-3-methylquinoxalines. oup.com This demonstrates a viable pathway for introducing nitrogen-based substituents onto the pyrazinone ring of the 6-chloro-3-methyl-1H-quinoxalin-2-one scaffold after a similar activation step.

Table 1: Examples of Nucleophilic Substitution on Activated Quinoxalinone Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines | oup.com |

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives, typically involving the generation of a strong electrophile that attacks the electron-rich aromatic ring. byjus.com The reaction generally proceeds through a three-step mechanism: generation of the electrophile, formation of a resonance-stabilized carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Oxidation and Reduction Processes of the Quinoxalinone System

The quinoxalinone system can undergo both oxidation and reduction reactions. Oxidation of quinoxaline (B1680401) with alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring to form pyrazine-2,3-dicarboxylic acid. sapub.org Milder oxidation with peracids can afford quinoxaline di-N-oxides. sapub.org For quinoxalin-2(1H)-ones, oxidation can also occur at the C3 position. For instance, direct C-H hydroxylation of quinoxalin-2(1H)-ones to produce quinoxaline-2,3(1H,4H)-diones has been achieved using heterogeneous catalysis under aerobic conditions. mdpi.com

Reduction of the quinoxalinone core can also be performed. Reductive cyclization of N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, a precursor, can be used to form the quinoxalin-2-one ring structure. sapub.org This implies that the pyrazinone ring has a degree of stability but can be formed through reductive processes.

Functionalization at the C3 Position via Multi-Component Tandem Reactions

The C3 position of quinoxalin-2(1H)-ones is a prime site for functionalization, often through direct C-H activation. mdpi.comresearchgate.net Multi-component tandem reactions are particularly effective for this purpose, allowing for the construction of complex molecules in a single step. mdpi.com

A variety of methods have been developed for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position. These reactions often proceed through radical intermediates and can be initiated by chemical oxidants or photoredox catalysis. chim.it

For example, the C3-alkylation of quinoxalin-2(1H)-ones can be achieved using phenyliodine(III) dicarboxylates as alkyl radical precursors. chim.it Similarly, C3-arylation has been accomplished using arylboronic acids, diaryliodonium salts, or arylhydrazines as the source of the aryl radical. chim.it These methods allow for the introduction of a wide range of substituents onto the quinoxalinone core. Three-component reactions involving quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source like CF₃SO₂Na can lead to C3-trifluoroalkylation. nih.gov

The functionalization at the C3 position frequently proceeds via a radical mechanism. nih.govfrontiersin.org A general mechanism involves the generation of a radical species (e.g., an alkyl or aryl radical) from a precursor. nih.gov This radical then adds to the electron-deficient C3 position of the quinoxalin-2(1H)-one to form a nitrogen-centered radical intermediate. chim.itfrontiersin.org This intermediate is subsequently oxidized and then deprotonated to yield the final C3-substituted product, restoring the aromaticity of the system. chim.itfrontiersin.org

The generation of the initial radical can be achieved through various means, including the decomposition of peroxides, the oxidation of carboxylic acids, or the use of hypervalent iodine reagents. chim.itnih.gov For instance, in the presence of an oxidant like K₂S₂O₈, an alkene can react with a sulfate (B86663) radical anion to generate an alkyl radical, which then adds to the quinoxalinone. frontiersin.org

Derivatization of Side Chains on the Quinoxalinone Core

The substituents on the quinoxalinone core can also be functionalized. A notable example is the derivatization of the methyl group at the C3 position of 3-methyl-2(1H)-quinoxalinone. This methyl group can undergo side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone. oup.com This brominated intermediate is a versatile synthon that can react with various nucleophiles, such as aromatic amines, the sodium salt of saccharin, and potassium phthalimide, to introduce a variety of functional groups at this position. oup.com

Furthermore, the 3-methyl group can undergo condensation reactions with aromatic aldehydes to form 3-(substituted styryl)-2(1H)-quinoxalinones. oup.com These styryl derivatives can then undergo further reactions, such as the addition of bromine across the double bond. oup.com

Ring Transformation Reactions Leading to Quinoxalinones

The synthesis of the quinoxalinone scaffold is not limited to the classical condensation of o-phenylenediamines with α-ketoesters. A variety of elegant synthetic strategies involve the transformation of existing heterocyclic ring systems into the quinoxalinone core. These ring transformation reactions, which include ring expansions, contractions, and rearrangements, offer alternative pathways to access structurally diverse quinoxalinone derivatives, often from readily available starting materials.

One notable example involves the transformation of fused pteridine (B1203161) systems. The alkaline hydrolysis of 8-Amino-1H-benzo[g]pteridine-2,4-dione, a fused alloxazine (B1666890) derivative, results in the contraction of the pteridine ring system to yield 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This reaction demonstrates how a more complex heterocyclic structure can be selectively cleaved and rearranged to form the fundamental quinoxalinone framework.

Another significant pathway involves the ring expansion of indole-based systems, such as isatin (B1672199) and its derivatives. Research has shown that 3-hydroxyindolin-2-one (B1221191) derivatives can undergo a ring-expansion rearrangement to furnish quinoxalin-2(1H)-ones. researchgate.net This transformation is mediated by trifluoroacetic acid and involves an azidation step, followed by an acid-induced extrusion of dinitrogen gas, which triggers the expansion of the five-membered ring into the six-membered pyrazinone ring of the quinoxalinone system. researchgate.net Similarly, the reaction between isatin and o-phenylenediamine (B120857) leads to the formation of indolo[2,3-b]quinoxaline, where the isatin ring is incorporated into the new, larger heterocyclic system. nih.gov

These methods highlight the versatility of heterocyclic chemistry in constructing the quinoxalinone scaffold through pathways that diverge from simple cyclization reactions.

The following tables summarize key research findings on the synthesis of quinoxalinones via ring transformation reactions.

Table 1: Transformation of Pteridine Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 8-Amino-1H-benzo[g]pteridine-2,4-dione | Alkaline Hydrolysis | 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid | researchgate.net (from initial search) |

Table 2: Ring Expansion of Indole Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-Hydroxyindolin-2-one derivatives | 1. NaN3, CF3CO2H2. Acid-induced rearrangement | Quinoxalin-2(1H)-one derivatives | researchgate.net |

| Isatin | o-Phenylenediamine | Indolo[2,3-b]quinoxaline | nih.gov |

Role of Quinoxalinone Derivatives, Including 6 Chloro 3 Methyl 1h Quinoxalin 2 One, in Catalysis

Quinoxaline-Based Ligands in Asymmetric Catalysis

The rigid, planar structure of the quinoxaline (B1680401) core makes it an excellent backbone for the design of chiral ligands used in asymmetric catalysis. These ligands create a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in chemical reactions.

A notable example of a chiral phosphine (B1218219) ligand based on the quinoxaline framework is QuinoxP, which is 2,3-bis(tert-butylmethylphosphino)quinoxaline. tcichemicals.comjst.go.jp This class of P-chirogenic phosphine ligands has been developed to address some of the limitations of earlier catalysts, such as air sensitivity. nih.gov The design of QuinoxP incorporates an electron-withdrawing quinoxaline architecture, which contributes to its remarkable stability in air, a significant advantage for practical applications in both academic and industrial settings. tcichemicals.comsigmaaldrich.com

The synthesis of QuinoxP* has been achieved in short steps starting from enantiopure (S)- and (R)-tert-butylmethylphosphine–boranes as key intermediates. acs.org These ligands are typically crystalline solids and are not readily oxidized when exposed to air. nih.govacs.org The development of QuinoxP* and its analogues, such as BenzP*, has provided a set of powerful tools for asymmetric synthesis, demonstrating high efficiency and enantioselectivity in various transition-metal-catalyzed reactions. jst.go.jpacs.org

Quinoxaline-based chiral phosphine ligands, particularly QuinoxP, have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. jst.go.jpacs.org These reactions are fundamental for the synthesis of optically active compounds, which are valuable in pharmaceuticals and other fine chemicals. nih.gov Rhodium complexes of QuinoxP exhibit high catalytic activities and provide excellent enantioselectivities in the hydrogenation of substrates like dehydroamino acid derivatives and enamides. acs.org

The reactions typically proceed under mild conditions, such as low hydrogen pressures and room temperature, and can be completed within a few hours. sigmaaldrich.com The high efficiency of these catalysts is highlighted by their ability to achieve high turnover numbers with low catalyst loadings. sigmaaldrich.com For instance, the hydrogenation of various prochiral amino acid and amine substrates using a Rh-QuinoxP* catalyst yields highly enantiopure amine derivatives with enantiomeric excesses often ranging from 96% to 99.9%. sigmaaldrich.com

Below is a table summarizing the performance of the Rh-QuinoxP* catalyst in the asymmetric hydrogenation of several α-dehydroamino acid derivatives.

| Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | >99 |

| Methyl (Z)-α-acetamido-3-(2-naphthyl)acrylate | (R)-N-Acetyl-3-(2-naphthyl)alanine methyl ester | >99 | >99 |

| Methyl (Z)-α-acetamido-3-(2-furyl)acrylate | (R)-N-Acetyl-3-(2-furyl)alanine methyl ester | >99 | >99 |

| (Z)-1-Acetylamino-1-phenylethene | (R)-N-(1-Phenylethyl)acetamide | 96 | >99 |

Data sourced from studies on Rhodium-catalyzed asymmetric hydrogenation using QuinoxP ligand.* jst.go.jpnih.govacs.org

While the application of quinoxaline-based ligands in rhodium-catalyzed hydrogenation is well-documented, their use extends to other asymmetric transformations as well. Asymmetric hydrosilylation, a process that involves the addition of a silicon hydride across an unsaturated bond, is another area where these ligands have shown promise. This reaction is a powerful method for the synthesis of chiral alcohols, amines, and other functionalized organosilanes. The chiral environment created by quinoxaline-based ligands complexed with transition metals like rhodium or iridium can effectively control the stereochemical outcome of the hydrosilylation of ketones, imines, and alkenes, leading to products with high enantiomeric purity.

Quinoxaline Derivatives as Controlling Ligands in Metal-Catalyzed Polymerization

Beyond asymmetric catalysis, quinoxaline derivatives also play a crucial role as controlling ligands in metal-catalyzed polymerization reactions. Their ability to form well-defined complexes with metals allows for precise control over the polymerization process, influencing the polymer's molecular weight, structure, and properties.

A significant application of quinoxaline-based ligands is in the copolymerization of carbon dioxide (CO2) and epoxides, a process that offers a sustainable route to polycarbonates. researchgate.netznaturforsch.com Zinc complexes featuring quinoxaline-derived ligands have been shown to be effective catalysts for this transformation. researchgate.net These ligands can act as either neutral or anionic chelators, and their coordination to the zinc center is critical for the catalytic activity. researchgate.net

Researchers have synthesized various bi- and tricyclic quinoxalines with additional amine or imine functionalities to serve as chelating ligands for Zn(II). researchgate.net The resulting zinc complexes have been successfully employed to catalyze the copolymerization of cyclohexene (B86901) oxide and CO2, yielding polymers with a high degree of selectivity for carbonate linkages. researchgate.netznaturforsch.com

In contrast, the formation of a more stable, cyclohexameric zinc complex, where a nitrogen atom from a neighboring quinoxaline ring coordinates to the zinc center, can lead to a dramatic decrease in both catalytic activity and selectivity. znaturforsch.com This observation underscores the critical role of the ligand in creating an accessible and reactive catalytic site. The careful design of the quinoxaline ligand is therefore essential for developing highly efficient catalysts for the production of polycarbonates from CO2 and epoxides.

The table below illustrates the influence of different zinc complexes with quinoxaline-based ligands on the copolymerization of cyclohexene oxide (CHO) and CO2.

| Catalyst (Zinc Complex) | Activity (g copolymer/g Zn) | Polycarbonate Selectivity (%) |

|---|---|---|

| Monomeric Quinoxaline-Zn Complex (12) | 740 | >95 |

| Cyclohexameric Quinoxaline-Zn Complex (14) | Low | Low |

Data reflects the general findings on the impact of ligand structure on catalytic performance in CHO/CO2 copolymerization. znaturforsch.com

Quinoxalinone-Based Photocatalysts for Organic Transformations

Quinoxalinone derivatives, including 6-chloro-3-methyl-1H-quinoxalin-2-one, have emerged as a versatile class of compounds in the field of photocatalysis. Their inherent photochemical properties allow them to participate in a variety of organic transformations, often under mild and environmentally friendly conditions. acs.orgrsc.org These compounds can absorb visible light, transitioning to an excited state with altered redox potentials, enabling them to act as potent single-electron transfer (SET) agents. acs.org This ability has been harnessed for various reactions, including C-H functionalization, amination, and phosphorylation, often utilizing air or molecular oxygen as a green terminal oxidant. acs.orgresearchgate.net Notably, some transformations involving quinoxalin-2(1H)-ones can proceed without an external photocatalyst, as the quinoxalinone derivative itself can act as a photosensitizer. acs.orgresearchgate.net This dual role highlights the intrinsic photoactivity of the quinoxalinone scaffold.

The photocatalytic activity of these derivatives is rooted in their electronic structure. Upon irradiation with visible light, the quinoxalinone molecule is promoted to an excited state (Q*). This excited molecule can then engage in electron transfer processes with substrate molecules. For instance, in the presence of an electron donor, the excited quinoxalinone can be reduced, or in the presence of an electron acceptor, it can be oxidized, initiating a radical cascade that leads to the desired product. acs.org This versatility makes them valuable catalysts in modern organic synthesis.

Photoredox Aerobic Oxidation Mechanisms

A significant application of quinoxalinone-based photocatalysts lies in aerobic oxidation reactions, where molecular oxygen serves as the ultimate, sustainable oxidant. nih.gov The general mechanism for photoredox aerobic oxidation often involves the generation of highly reactive radical species through a single-electron transfer (SET) process initiated by the photoexcited catalyst.

The process typically begins with the absorption of visible light by the quinoxalinone photocatalyst (Q), promoting it to its excited state (Q*). This excited state is a more potent oxidant than the ground state. It can oxidize a substrate molecule (Substrate-H) via hydrogen atom transfer (HAT) or by accepting an electron, generating a substrate radical cation (Substrate-H•+) and the reduced form of the photocatalyst (Q•-). Molecular oxygen (O2) then plays a crucial role by reoxidizing the reduced photocatalyst, regenerating its ground state (Q) and forming a superoxide (B77818) radical anion (O2•-). nih.gov This superoxide species can then participate further in the reaction, for example, by abstracting a proton from the substrate radical cation to yield the final oxidized product and a hydroperoxyl radical (HOO•), which can undergo further reactions.

A generalized mechanism for the aerobic oxidation of alcohols to carbonyl compounds, a common transformation, is outlined below:

| Step | Process | Description |

| 1 | Photoexcitation | Quinoxalinone (Q) absorbs a photon (hν) to form the excited state (Q). |

| 2 | Electron Transfer | The excited photocatalyst (Q) oxidizes the alcohol (R₂CHOH), forming a radical cation (R₂CHOH•⁺) and the reduced photocatalyst (Q•⁻). |

| 3 | Catalyst Regeneration | The reduced photocatalyst (Q•⁻) is reoxidized by molecular oxygen (O₂) to regenerate the ground state catalyst (Q) and produce a superoxide anion (O₂•⁻). nih.gov |

| 4 | Deprotonation | The superoxide anion (O₂•⁻) acts as a base, abstracting a proton from the alcohol radical cation to form an α-hydroxyalkyl radical (R₂ĊOH) and a hydroperoxyl radical (HOO•). |

| 5 | Final Oxidation | The α-hydroxyalkyl radical is oxidized to the final carbonyl product (R₂C=O), often involving another electron transfer step. |

This catalytic cycle efficiently utilizes visible light and atmospheric oxygen to drive oxidative transformations, representing a green and sustainable synthetic strategy. researchgate.net

Modification of Photocatalyst Reactivity via Intermolecular Interactions

The reactivity and efficiency of quinoxalinone-based photocatalysts can be significantly tuned through various intermolecular interactions. These modifications can alter the electronic properties, redox potentials, and excited-state lifetimes of the catalyst, thereby enhancing its performance or even enabling new reaction pathways.

Acidochromism and Lewis Acid Complexation: One powerful strategy involves the interaction of the quinoxalinone catalyst with a Lewis acid. For example, the combination of a quinoxalinone derivative with the Lewis acid tris(pentafluorophenyl)borane (B72294) hydrate (B1144303) (B(C₆F₅)₃·H₂O) has been shown to create a potent photocatalytic system for the aerobic oxidation of alcohols, thiols, and alkenes. researcher.life Upon addition of the Lewis acid, the oxidation potential of the quinoxalinone increases markedly. researcher.life This "acidochromism" strategy effectively enhances the photocatalyst's ability to oxidize substrates that would otherwise be unreactive. The Lewis acid coordinates to the carbonyl group of the quinoxalinone, withdrawing electron density and making the molecule a stronger oxidant in its excited state.

Formation of Electron Donor-Acceptor (EDA) Complexes: Quinoxalin-2(1H)-ones can form electron donor-acceptor (EDA) complexes with suitable reaction partners, such as diethyl α-bromomalonate. researchgate.net These complexes exhibit new absorption bands in the visible light spectrum. Upon photoexcitation, an electron is transferred from the donor portion (the quinoxalinone) to the acceptor portion of the complex. This process can directly generate radical species without the need for an external photocatalyst, driving subsequent reactions. researchgate.net This strategy leverages intermolecular complex formation to initiate photochemical activity, providing a pathway for catalyst-free transformations.

The following table summarizes these modification strategies:

| Modification Strategy | Interacting Species | Mechanism of Action | Outcome |

| Lewis Acid Complexation | B(C₆F₅)₃·H₂O | Coordination to the carbonyl group increases the oxidation potential of the photocatalyst. researcher.life | Enhanced oxidative power, enabling oxidation of less reactive substrates. researcher.life |

| EDA Complex Formation | Electron acceptors (e.g., diethyl α-bromomalonate) | Formation of a complex that absorbs light, leading to direct intermolecular electron transfer upon excitation. researchgate.net | Enables photocatalyst-free reactions. researchgate.net |

| Heavy Atom Effect | Halogen substituents (e.g., Chlorine) | Promotes intersystem crossing to a longer-lived triplet excited state. mdpi.com | Increased excited-state lifetime, potentially leading to higher reaction efficiency. mdpi.com |

These examples demonstrate that by rationally controlling the intermolecular interactions, the photocatalytic activity of the quinoxalinone scaffold can be precisely modulated to suit a wide range of organic transformations.

Supramolecular Chemistry Involving Quinoxalinone Scaffolds

Quinoxaline-Based Cavitands and Molecular Receptors

Resorcinarene-based cavitands are synthetic macrocyclic compounds that serve as molecular containers. nih.gov Their utility as receptors stems from the ability to modify the bridging groups at the upper rim, which allows for the tuning of the cavity's size, shape, and complexation properties. nih.gov Incorporating quinoxaline (B1680401) panels as these bridging units creates deep, hydrophobic cavities well-suited for recognizing and binding aromatic guests. nih.gov

The synthesis of quinoxaline-based cavitands typically begins with a resorcin nih.govarene scaffold. The key step involves the condensation of the octol (B13765986) precursor with a 2,3-dichloroquinoxaline (B139996) derivative to form the characteristic deep cavity. nih.gov Further modifications can be made to enhance the receptor's properties. For instance, a deeper cavitand, named DeepQxCav, was synthesized by adding four 1,4-dioxane (B91453) rings to the quinoxaline walls. nih.gov This was achieved through the addition of ethylene (B1197577) glycol ditosylate to an octahydroxy quinoxaline cavitand. nih.govnih.gov

A significant challenge in cavitand design is the inherent conformational flexibility, often described as a "breathing" motion between a "vase" and a more open "kite" conformation. tandfonline.comresearchgate.net This flexibility, while allowing for guest uptake and release, can reduce the strength of complexation. tandfonline.comresearchgate.net To address this, "cavitand baskets" have been designed, where two distal quinoxaline walls are covalently linked together. tandfonline.comresearchgate.net These baskets are synthesized via a bridging reaction starting from a di-quinoxaline bridged cavitand, resulting in isomers with the linker either crossing the cavity mouth or positioned sideways. tandfonline.comresearchgate.net

Table 1: Examples of Synthesized Quinoxaline-Based Cavitands

| Cavitand Name | Key Structural Feature | Synthetic Precursor | Resulting Property |

| DeepQxCav | Four 1,4-dioxane rings on quinoxaline walls | Octahydroxy quinoxaline cavitand | Deeper cavity for enhanced guest interaction nih.govnih.gov |

| Cavitand Baskets | Distal quinoxaline walls are covalently linked | AC di-quinoxaline bridged cavitand | Reduced conformational flexibility ("rigidification") tandfonline.comresearchgate.net |

| Metallo-Cavitands | Pd(II) ions bridging adjacent quinoxaline panels | Quinoxaline-walled cavitands | Stabilized "vase" conformation and enhanced guest binding pnas.org |

Quinoxaline-based cavitands are excellent hosts for aromatic compounds, holding guests within their π-basic and hydrophobic cavities primarily through C-H⋯π interactions and dispersion forces. nih.gov X-ray diffraction analysis of a 1:1 complex between DeepQxCav and benzene (B151609) revealed the guest molecule engulfed within the cavitand's walls. nih.govnih.gov The binding of various guests, including alkanes, alcohols, and adamantane (B196018) derivatives, has been studied using NMR spectroscopy. nih.govpnas.org

As mentioned, the conformational equilibrium between vase and kite shapes affects binding affinity. tandfonline.com Several strategies have been developed for cavity rigidification to stabilize the receptive vase conformation and enhance guest binding. tandfonline.compnas.orgrsc.org

Covalent Connections: Creating "basket" structures by linking quinoxaline walls restricts the breathing motion. tandfonline.comresearchgate.net This partial rigidification has been shown to strongly enhance the selectivity and efficiency of benzene and toluene (B28343) uptake at the gas-solid interface. rsc.org

Metal Coordination: The nitrogen atoms on the quinoxaline rings near the upper rim can coordinate with metal ions. pnas.org Treatment with Palladium(II) results in the metal bridging adjacent quinoxaline panels, which distorts the cavity shape, slows the conformational dynamics, and stabilizes the receptive vase form, thereby enhancing the binding of both hydrophobic and water-soluble guests. pnas.org

Table 2: Host-Guest Complexation Data for Quinoxaline Cavitands

| Host | Guest | Key Interaction Forces | Effect of Host Structure |

| DeepQxCav | Benzene | C-H⋯π interactions, dispersion forces | Deep cavity provides extensive contact surface nih.govnih.gov |

| Pd(II)-Cavitand | Alkanes, Alcohols, Diols (up to C12) | Hydrophobic interactions | Metal coordination enhances binding affinity compared to non-metalated cavitands pnas.org |

| Cavitand 3 | Trimethyl ammonium (B1175870) ions, Choline, Acetylcholine | Cation/π attractions | Deep quinoxaline wall leads to significant upfield shifts in guest NMR signals nih.gov |

Self-Assembly and Gelation Properties of Amphiphilic Quinoxaline Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.govmdpi.com When quinoxalinone scaffolds are incorporated into amphiphilic molecules—those possessing both hydrophobic and hydrophilic parts—they can drive the formation of complex supramolecular structures like gels in various solvents. pku.edu.cnpku.edu.cn

Chirality at the supramolecular level is a fascinating phenomenon with applications in fields like chiral sensing and optical materials. pku.edu.cn Researchers have synthesized chiral gelators by introducing a quinoxaline-derived moiety into an L-glutamic diamide-based amphiphile, creating a molecule named SQLG (styrylquinoxalinyl L-amino glutamic diamide). pku.edu.cnpku.edu.cn This molecule self-assembles into nanofibers, leading to the gelation of organic solvents. pku.edu.cnpku.edu.cn

During this self-assembly, the chirality of the L-glutamic center is transferred to the supramolecular level, which can be observed in circular dichroism (CD) spectra. pku.edu.cnpku.edu.cn Remarkably, these gels exhibit stimuli-responsive behavior. The quinoxaline skeleton contains proton-accepting nitrogen atoms, making the system sensitive to acid. pku.edu.cn Upon acidification, the stacking modes of the molecules in the supramolecular assembly change, causing a complete inversion of the CD signal. pku.edu.cn This process is reversible upon neutralization, demonstrating a chiroptical switch with multiple stimuli-responsiveness. pku.edu.cn

The formation of stable supramolecular structures like gels is driven by a combination of specific, directional, non-covalent interactions. pku.edu.cnrsc.org In the case of quinoxalinone-based amphiphiles such as SQLG, several key interactions work in concert:

π–π Stacking: The flat, aromatic surfaces of the quinoxaline headgroups have a strong tendency to stack on top of one another. This interaction is a primary driving force for the one-dimensional growth of the nanofibers. pku.edu.cn The mutual π-stacking interaction between quinoxaline rings is a significant factor in the formation of supramolecular assemblies. researchgate.net

Hydrogen Bonding: The amide functionalities within the L-glutamic diamide (B1670390) portion of the amphiphile can form extensive hydrogen-bonding networks, which provide directional control and reinforce the stability of the assembled fibers. pku.edu.cn

The interplay of these forces dictates the morphology and properties of the resulting self-assembled material. For example, a quinoxaline-based probe was shown to transform from a fibril network to a stone-shaped heterostructure upon binding with mesitylene, indicating that guest binding can induce a change in the self-assembly morphology. nih.gov

Formation of Supramolecular Networks with Metal-Quinoxaline Systems

The ability of the quinoxaline moiety to coordinate with metal ions is a powerful tool for constructing highly ordered, multidimensional supramolecular networks. nih.govfrontiersin.org These metal-organic structures can range from discrete cages to extended coordination polymers, where the metal ions act as nodes and the quinoxaline-containing ligands act as linkers. frontiersin.org

The coordination of metal ions can be used to direct the assembly of specific architectures and to impart functionality. frontiersin.orgnih.gov As seen with metallo-cavitands, coordination can enforce a particular geometry on the ligand, which in turn influences the properties of the entire assembly. pnas.org For example, the interaction of quinoxaline-based ligands with metals like cobalt can lead to cage-like structures connected through π-π interactions. researchgate.net The use of metal-ligand coordination is a foundational strategy in building 1D, 2D, and 3D networks, often referred to as coordination polymers or metal-organic frameworks (MOFs). frontiersin.org These structures leverage the strong, directional nature of metal-ligand bonds to create robust and often porous materials with applications in catalysis and sensing. frontiersin.org The specific geometry of the metal node and the design of the quinoxaline-based ligand are critical in determining the final topology of the supramolecular network. nih.gov

Despite a comprehensive search of available scientific literature, the specific crystallographic data for the compound 6-chloro-3-methyl-1H-quinoxalin-2-one , with a detailed analysis of its supramolecular interactions, particularly C–H⋯S and C–H⋯N weak interactions, could not be located.

The user's request is highly specific, requiring detailed research findings and data tables for the crystal structure of "this compound" to generate an article on its supramolecular chemistry. This includes a focused analysis of C–H⋯S and C–H⋯N weak interactions within its crystal lattice.

While searches have yielded crystallographic studies of various other quinoxalinone derivatives, and these studies do confirm the prevalence of weak intermolecular forces such as C–H⋯N, C–H⋯O, and π–π stacking in the solid state of this class of compounds, the precise data for the requested molecule remains elusive. The available literature covers compounds with different substitution patterns on the quinoxalinone core, and therefore, the specific geometric parameters and nature of the intermolecular interactions for "this compound" cannot be accurately reported.

To fulfill the user's request, the primary crystallographic data from a single-crystal X-ray diffraction study of "this compound" is essential. This would provide the atomic coordinates and unit cell parameters necessary to identify and quantify the specific C–H⋯S and C–H⋯N interactions, including donor-acceptor distances and angles, which are fundamental for the detailed discussion and data tables required by the user.

Without access to a publication or a crystallographic database entry (such as the Cambridge Structural Database, CSD) containing the crystal structure of "this compound," it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Therefore, the requested article cannot be generated at this time. Further research would be required to either find an existing, but not readily accessible, study or to perform the crystallographic analysis of the compound in a laboratory setting.

In Vitro Biological Mechanisms and Molecular Target Research for Quinoxalinone Derivatives

Investigation of In Vitro Antimicrobial Action Mechanisms

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antimicrobial agents. sapub.orgnih.gov The core structure of quinoxaline is a key pharmacophore that contributes to its biological activity. sapub.org Research into various substituted quinoxalin-2(1H)-one derivatives has revealed their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains.

The antimicrobial mechanism of these compounds is multifaceted. One proposed mechanism involves the inhibition of essential cellular processes in microorganisms. For instance, certain quinoxaline derivatives have been shown to interfere with bacterial growth and proliferation. The introduction of different substituents on the quinoxaline ring can modulate the antimicrobial potency and spectrum. For example, studies on 2-quinoxalinone-3-hydrazone derivatives have shown that specific substitutions can lead to highly active antibacterial or antifungal agents.

While direct studies on the antimicrobial mechanism of 6-chloro-3-methyl-1H-quinoxalin-2-one are limited, research on analogous structures provides valuable insights. For instance, derivatives of 2-chloro-3-methylquinoxaline (B189447) have been synthesized and evaluated for their antimicrobial properties. nih.gov These studies indicate that the chloro and methyl substitutions on the quinoxalinone core are crucial for their biological activity.

Mechanistic Studies of In Vitro Antiprotozoal Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents, particularly against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govfrontiersin.org

Trypanocidal Activity and Structure-Activity Relationship (SAR)

Several studies have investigated the trypanocidal activity of quinoxaline derivatives, revealing important structure-activity relationships (SAR). For instance, research on quinoxaline-1,4-di-N-oxide derivatives has shown that these compounds can exhibit significant activity against T. cruzi. nih.govnih.gov The presence of the N-oxide groups is often considered a key pharmacophoric feature that can enhance the biological activity of these compounds. nih.gov

The substituents on the quinoxaline ring play a critical role in determining the trypanocidal potency. A study on propenone quinoxaline derivatives found that certain substitutions led to moderate activity against T. cruzi. nih.gov Furthermore, a linear correlation between trypanocidal activity and the lipophilicity (LogP) of the compounds has been observed in some series of quinoxaline derivatives. nih.gov While direct SAR studies on this compound are not extensively documented, the general findings for quinoxalinone derivatives suggest that the chloro and methyl groups would significantly influence its antiprotozoal efficacy.

| Compound Series | Key Structural Features | Activity against T. cruzi | Reference |

| Pyrazole quinoxaline derivatives | Pyrazole ring fused to the quinoxaline core | Generally inactive | nih.gov |

| Propenone quinoxaline derivatives | Propenone moiety attached to the quinoxaline ring | Moderately active | nih.gov |

| Quinoxaline-1,4-di-N-oxide derivatives | N-oxide groups on the pyrazine ring | Significant activity | nih.govnih.gov |

Identification of Biological Targets (e.g., Thioredoxin Reductase)

A key biological target for the antiprotozoal action of quinoxaline derivatives is believed to be thioredoxin reductase (TrxR), an essential enzyme in the parasite's antioxidant defense system. nih.gov Inhibition of TrxR disrupts the redox balance within the parasite, leading to oxidative stress and cell death. nih.govnih.gov

In silico docking studies have suggested that certain quinoxaline derivatives can bind to the active site of T. cruzi trypanothione reductase (TR), a related enzyme crucial for the parasite's survival. nih.gov Enzymatic assays have confirmed that some of these derivatives act as non-competitive inhibitors of this parasitic enzyme. nih.gov The inhibition of these vital reductase enzymes represents a promising mechanism for the development of new trypanocidal drugs based on the quinoxaline scaffold.

In Vitro Anticancer and Antitumor Mechanistic Exploration

The quinoxaline scaffold is a prominent feature in a variety of compounds exhibiting anticancer and antitumor properties. sapub.orgmdpi.com The planar nature of the quinoxaline ring allows it to intercalate with DNA, a mechanism that can lead to cytotoxic effects in cancer cells.

Research has shown that the anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the ring system. For instance, the introduction of electron-withdrawing groups can influence the biological activity. mdpi.com While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general understanding of quinoxalinone derivatives suggests that it could exert its anticancer effects through various pathways, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Studies on other quinoxaline derivatives have shown that they can induce apoptosis in cancer cell lines. The cytotoxic effects are often evaluated against a panel of human cancer cell lines to determine their potency and selectivity. nih.gov

Enzyme Inhibition Studies of Quinoxalinone Derivatives (e.g., Aldose Reductase)

Quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway that is implicated in the long-term complications of diabetes. nih.govacs.orgnih.govatlantis-press.com The inhibition of ALR2 can prevent the accumulation of sorbitol, which is a major contributor to diabetic complications such as neuropathy, nephropathy, and retinopathy.

Structure-activity relationship studies have been crucial in the design of potent quinoxalinone-based ALR2 inhibitors. These studies have highlighted the importance of specific structural features, such as an N1-acetic acid head group and a substituted C3-phenoxy side chain, for high inhibitory potency. nih.gov The IC50 values for some of these derivatives have been reported in the nanomolar range. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of ALR2, guiding the rational design of new and more effective compounds. tandfonline.com

| Quinoxalinone Derivative Series | Key Structural Features | ALR2 Inhibition (IC50) | Reference |

| N1-acetic acid, C3-phenoxy side chain | Varied substitutions on the core and side chain | 11.4 to 74.8 nM | nih.gov |

| Phenolic quinoxalinones | Phenolic structures for antioxidant activity | 0.032 to 0.468 µM | acs.org |

| Nitroquinoxalinones | 8-nitro group | 1.54 to 18.17 µM | nih.gov |

In Vitro DNA Interaction Studies (e.g., DNA Cleavage)

The interaction of quinoxaline derivatives with DNA is a significant aspect of their biological activity, particularly in the context of their anticancer properties. Some quinoxaline derivatives, especially those with N-oxide functionalities, have been shown to cause DNA cleavage under hypoxic conditions, which are often found in solid tumors. nih.gov

The mechanism of DNA cleavage is believed to involve the reductive activation of the quinoxaline N-oxide to a radical intermediate. This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to strand scission. nih.gov The ability to selectively damage DNA in the low-oxygen environment of tumors makes these compounds attractive candidates for the development of hypoxia-selective anticancer agents.

Research into Receptor Binding and Antagonist Activity in In Vitro Systems (e.g., Adenosine Receptor A2AAR, H4 Receptor)

The quinoxaline scaffold is a key feature in a variety of compounds designed to interact with G protein-coupled receptors (GPCRs), including adenosine and histamine receptors. Although specific binding data for this compound on the Adenosine A2A receptor (A2AAR) and the Histamine H4 receptor (H4R) is not documented, studies on structurally related compounds provide valuable insights.

Adenosine A2A Receptor (A2AAR):

The A2AAR is a well-established therapeutic target for conditions such as Parkinson's disease and cancer. nih.gov The development of antagonists for this receptor has involved various heterocyclic scaffolds. Notably, compounds incorporating a quinoxaline core, such as 1,2,4-triazolo[1,5-a]quinoxalines, have been explored as adenosine receptor antagonists. nih.gov These studies indicate that the tricyclic system of triazoloquinoxalines is a viable scaffold for interacting with adenosine receptors, although much of the focus has been on the A1 and A3 subtypes. nih.gov

For the closely related quinazoline scaffold, extensive research has demonstrated its potential for developing potent A2AAR antagonists. For instance, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high affinity for the human A2AAR. nih.govnih.gov Further modifications of the quinazoline core have led to compounds with nanomolar affinity and functional antagonist activity. nih.govnih.govresearchgate.net This suggests that bicyclic heteroaromatic systems like quinoxalinone could potentially be adapted to target the A2AAR.

Histamine H4 Receptor (H4R):

The H4 receptor is primarily expressed on cells of the immune system and is a target for inflammatory conditions. imrpress.com The quinoxaline scaffold has been specifically investigated for its potential as H4R ligands. A study on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives identified them as a novel class of potent H4R ligands. tandfonline.com Quantitative structure-activity relationship (QSAR) studies on these compounds have further elucidated the structural requirements for high-affinity binding to the H4R. tandfonline.comnih.govtandfonline.com

While the substitution pattern of this compound differs significantly from the reported H4R ligands, the amenability of the quinoxaline core to synthetic modification suggests its potential as a starting point for designing novel H4R antagonists. The data from related quinazoline sulfonamides, which have shown high affinity and inverse agonist activity at the human H4R, further supports the utility of this general structural class in targeting the H4 receptor. nih.gov

Table 1: Examples of Quinoxaline and Quinazoline Derivatives with Activity at Adenosine and Histamine Receptors

| Compound Class | Receptor Target | Key Findings |

|---|---|---|

| 1,2,4-triazolo[1,5-a]quinoxalines | Adenosine A3 Receptor | Identified as antagonists with good affinity and selectivity. nih.gov |

| 2-Aminoquinazoline Derivatives | Adenosine A2A Receptor | High affinity (Ki in nanomolar range) and functional antagonist activity demonstrated. nih.govnih.gov |

| 2-(4-Methylpiperazin-1-yl)quinoxalines | Histamine H4 Receptor | Identified as a novel class of potent H4R ligands. tandfonline.com |

| Quinazoline Sulfonamides | Histamine H4 Receptor | High affinity and inverse agonist activity at the human H4R. nih.gov |

Computational Approaches in Biological Target Prediction and Ligand Design (e.g., Molecular Docking)

In the absence of direct experimental data, computational methods such as molecular docking serve as powerful tools to predict the potential interactions of a compound with a biological target. For the quinoxalinone scaffold, molecular docking has been employed to understand binding modes and guide the design of new derivatives, albeit for different receptors.

Molecular docking simulations involve placing a ligand into the binding site of a target protein and calculating the binding energy and identifying key interactions. For instance, docking studies on novel quinoxaline derivatives have been used to investigate their binding to the Epidermal Growth Factor Receptor (EGFR). These studies revealed that potent compounds bind strongly within the EGFR active site, and the calculated binding energies correlated well with experimental anticancer activity. nih.gov Similarly, docking has been used to analyze the binding of quinoxaline-containing compounds as potential PI3K/mTOR dual inhibitors. researchgate.net

In the context of the H4 receptor, quantitative structure-activity relationship (QSAR) studies have been performed on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives. tandfonline.comnih.govtandfonline.com QSAR models correlate the chemical structure of a compound with its biological activity. These studies identified key molecular descriptors, such as shape indices and topological charges, that influence the binding affinity for the H4R. tandfonline.comnih.govtandfonline.com Such models can be used to predict the activity of new quinoxaline derivatives and guide the synthesis of more potent ligands. tandfonline.comnih.govtandfonline.com

For the Adenosine A2A receptor, docking studies of quinazoline derivatives have successfully predicted binding modes that align with co-crystallized structures. researchgate.net These computational models have been instrumental in rationalizing the high affinity of certain compounds and in designing new derivatives with improved properties. nih.govresearchgate.net

While no specific molecular docking studies for this compound with A2AAR or H4R have been published, the successful application of these computational methods to the broader quinoxaline and quinazoline classes underscores their potential for predicting the binding behavior of this compound and for guiding future research into its biological targets.

Table 2: Application of Computational Methods to Quinoxaline Derivatives

| Method | Target | Key Application |

|---|---|---|

| Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | Predicted binding modes and rationalized anticancer activity of quinoxaline derivatives. nih.gov |

| Molecular Docking | PI3K/mTOR | Investigated binding interactions of quinoxaline-containing compounds as dual inhibitors. researchgate.net |

| QSAR | Histamine H4 Receptor | Identified key structural features of 2-(4-methylpiperazin-1-yl)quinoxalines that determine binding affinity. tandfonline.comnih.govtandfonline.com |

| Molecular Docking | Adenosine A2A Receptor | Predicted binding modes of quinazoline antagonists, guiding the design of new derivatives. nih.govresearchgate.net |

Q & A

Q. How can quinoxaline derivatives be functionalized for targeted drug delivery systems?

- Methodological Answer : Introduce PEG chains or click chemistry handles (e.g., azide groups) at the 6-chloro position. Pharmacokinetic studies (e.g., plasma stability assays) validate functionalization efficacy. X-ray structures guide site-specific modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.